molecular formula C21H21N5O3 B2666752 N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261019-69-5

N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2666752
CAS No.: 1261019-69-5
M. Wt: 391.431
InChI Key: BOLROZIWFRJDHS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications

Human A3 Adenosine Receptor Antagonists

The derivative's core structure, related to 1,2,4-triazolo[1,5-a]quinoxaline, has been utilized in designing selective human A3 adenosine receptor (AR) antagonists. A study highlights the synthesis of 4-oxo-substituted derivatives that exhibit potent and selective antagonistic activities towards the hA3 adenosine receptor. This research emphasizes the compound's potential in targeting adenosine receptors, with specific derivatives showing high potency and selectivity, offering insights into structure-activity relationships and molecular modeling studies for anchoring at the hA3 receptor recognition site (Catarzi et al., 2005).

Anticancer Activity

Compounds bearing the triazoloquinoxaline moiety have been investigated for their anticancer properties. A specific focus has been on synthesizing derivatives that meet structural requirements essential for exhibiting anticancer activity. Research has produced a series of N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating the compound’s scaffold potential for anticancer agent development (Reddy et al., 2015).

Antimicrobial Agents

The structural framework of triazoloquinoxaline has also been explored for synthesizing new analogs with antimicrobial properties. These compounds have been assessed for their antibacterial and antifungal activities against various strains, revealing some derivatives as potent antimicrobial agents. This application highlights the compound's versatility in developing treatments against microbial infections (Sahi & Paul, 2016).

Molecular Modeling and SAR Analysis

Research into the compound's derivatives has provided significant insights into the structure-activity relationships (SAR) and molecular modeling, crucial for designing receptor-specific antagonists. Studies have detailed the importance of substituents on the compound's activity and selectivity towards specific receptors, aiding in the targeted development of therapeutic agents (Lenzi et al., 2006).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-3-8-18-23-24-20-21(28)25(15-10-5-6-11-16(15)26(18)20)13-19(27)22-14-9-4-7-12-17(14)29-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLROZIWFRJDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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